4-(Naphthalen-1-yl)phenylboronic acid CAS number
4-(Naphthalen-1-yl)phenylboronic acid CAS number
An In-Depth Technical Guide to 4-(Naphthalen-1-yl)phenylboronic acid
Introduction
4-(Naphthalen-1-yl)phenylboronic acid, identified by the CAS Number 870774-25-7 , is a versatile bifunctional organic compound that has garnered significant interest in modern synthetic chemistry.[1][2][3][4] Structurally, it integrates a naphthalene ring and a phenylboronic acid moiety, creating a unique building block for the construction of complex molecular architectures. This guide provides an in-depth examination of its synthesis, properties, and critical applications, with a focus on its role in palladium-catalyzed cross-coupling reactions, material science, and as an intermediate for drug discovery. For researchers and professionals in these fields, understanding the nuances of this reagent is paramount for leveraging its full synthetic potential.
Physicochemical and Safety Profile
A comprehensive understanding of a reagent's properties is the foundation of its effective and safe application in research. The key physicochemical data for 4-(Naphthalen-1-yl)phenylboronic acid are summarized below, alongside essential safety information derived from the Globally Harmonized System (GHS).
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 870774-25-7 | [1][2][3] |
| Molecular Formula | C₁₆H₁₃BO₂ | [1][2][3] |
| Molecular Weight | 248.09 g/mol | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [1][5] |
| Boiling Point | 449.4 ± 48.0 °C at 760 mmHg | [1][3][5] |
| Flash Point | 225.6 ± 29.6 °C | [1][5] |
| IUPAC Name | [4-(Naphthalen-1-yl)phenyl]boronic acid | [2] |
| Synonyms | 4-(1-Naphthyl)phenylboronic acid, 4-(Naphth-1-yl)benzeneboronic acid | [1][3] |
Safety and Handling
4-(Naphthalen-1-yl)phenylboronic acid is classified as a hazardous substance requiring careful handling to ensure laboratory safety.
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Hazard Statements :
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Precautionary Measures :
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Prevention : Wear protective gloves, eye protection, and face protection. Wash hands and any exposed skin thoroughly after handling.[1][5][6] Avoid the formation and inhalation of dust.[5][7]
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Response : If the substance comes into contact with skin, wash with plenty of water.[1] If skin irritation occurs, seek medical advice.[1] In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1]
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Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, as boronic acids can be sensitive to air and moisture.[3][8]
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Synthesis of 4-(Naphthalen-1-yl)phenylboronic acid
The synthesis of this key building block is typically achieved through a lithium-halogen exchange followed by borylation. This method provides a reliable and scalable route from commercially available starting materials.
Synthetic Workflow Diagram
Caption: A workflow for the synthesis of 4-(Naphthalen-1-yl)phenylboronic acid.
Detailed Synthesis Protocol
This protocol is based on established organometallic procedures for the synthesis of arylboronic acids.[9]
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Reaction Setup : A solution of 1-(4-bromophenyl)naphthalene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, multi-neck flask under an inert argon atmosphere.
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Lithium-Halogen Exchange : The solution is cooled to approximately -60°C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes (1.2 equivalents) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The mixture is stirred at this temperature for 2 hours.
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Causality Insight : This low-temperature lithium-halogen exchange is a rapid and efficient way to generate the nucleophilic aryllithium intermediate. The low temperature prevents side reactions, such as the reaction of n-BuLi with the solvent (THF).
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Borylation : While maintaining the temperature at -60°C, triisopropyl borate (3.0 equivalents) is added dropwise to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred overnight.
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Causality Insight : Triisopropyl borate is an excellent electrophile for trapping the aryllithium species. The bulky isopropyl groups prevent the formation of over-addition products (triarylboranes), ensuring the reaction stops at the desired boronate ester stage.
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Workup and Isolation : The reaction is quenched by the slow addition of aqueous acid (e.g., 1M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is then purified by recrystallization or column chromatography to yield pure 4-(Naphthalen-1-yl)phenylboronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
4-(Naphthalen-1-yl)phenylboronic acid is a premier coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[10][11] This reaction is instrumental in constructing the biaryl scaffolds prevalent in pharmaceuticals and organic electronic materials.[12]
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-(Naphthalen-1-yl)phenylboronic acid with an aryl bromide.
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Reagent Preparation : In a reaction vessel, combine 4-(Naphthalen-1-yl)phenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of sodium carbonate (2M, 3.0 equivalents).
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Solvent Addition : Add a suitable solvent system, often a mixture like toluene and water or dimethoxyethane (DME) and water.
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Reaction Execution : De-gas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Causality Insight : The base is crucial for activating the boronic acid. It converts the neutral boronic acid into a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is necessary for the transmetalation step with the palladium(II) complex.[11] The biphasic solvent system helps to dissolve both the organic-soluble reagents and the inorganic base.
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Workup and Purification : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final biaryl product is purified via column chromatography on silica gel.
Broader Applications
Organic Electronics and OLEDs
The rigid, planar, and electron-rich structure of the naphthalene moiety makes 4-(Naphthalen-1-yl)phenylboronic acid a valuable precursor for materials used in Organic Light-Emitting Diodes (OLEDs).[1][13] The biaryl structures synthesized from this compound can serve as charge-transporting or emissive layers in OLED devices, contributing to their efficiency and stability.
Drug Discovery and Medicinal Chemistry
Biaryl motifs are privileged structures in medicinal chemistry, appearing in numerous approved drugs. 4-(Naphthalen-1-yl)phenylboronic acid provides a direct route to novel biaryl compounds that can be screened for biological activity. Phenylboronic acid derivatives themselves have been investigated for applications in targeted cancer therapy due to their ability to bind with sialic acids on cell surfaces.[12] While this specific molecule's primary use is as a synthetic intermediate, the scaffolds it produces are of high interest in the development of new therapeutic agents, including enzyme inhibitors.[14]
Conclusion
4-(Naphthalen-1-yl)phenylboronic acid is more than just a chemical intermediate; it is an enabling tool for innovation in multiple scientific disciplines. Its well-defined physicochemical properties, established synthetic routes, and robust performance in the Suzuki-Miyaura cross-coupling reaction make it an indispensable component in the synthetic chemist's toolbox. From creating next-generation organic electronic materials to building the molecular frameworks for future medicines, the utility of this compound is both profound and expansive. Proper handling and a thorough understanding of its reaction mechanisms are key to unlocking its full potential.
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